
O-Ethyl Adefovir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Ethyl Adefovir is a derivative of Adefovir, an acyclic nucleoside phosphonate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus. This compound is a modified version of Adefovir, designed to enhance its pharmacokinetic properties and reduce potential side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl Adefovir involves several steps, starting from the basic structure of Adefovir The process typically includes the alkylation of adenine with an appropriate ethylating agentThe reaction conditions often require the use of solvents like dimethylformamide and reagents such as magnesium tert-butoxide to achieve high conversions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
O-Ethyl Adefovir undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .
科学的研究の応用
Antiviral Applications
1.1 Treatment of Chronic Hepatitis B
O-Ethyl Adefovir is primarily recognized for its role in the treatment of chronic hepatitis B. As an adenosine monophosphate analog, it is phosphorylated to adefovir diphosphate, which inhibits HBV DNA polymerase, leading to chain termination during viral DNA synthesis. Clinical studies have demonstrated that this compound effectively reduces HBV viral load in patients with chronic infection. For instance, a randomized controlled trial comparing this compound with tenofovir showed comparable efficacy in reducing HBV DNA levels in HIV/HBV co-infected patients .
1.2 Mechanism of Action
The mechanism by which this compound exerts its antiviral effects involves the competitive inhibition of the natural substrate dATP for viral DNA polymerase. This selective action minimizes toxicity to mammalian cells, making it a favorable option for long-term therapy in chronic HBV patients .
Oncology Applications
2.1 Potential in Cancer Therapy
Recent studies have explored the repurposing of this compound as a therapeutic agent for certain types of cancer, particularly medullary thyroid carcinoma (MTC). Research indicates that adefovir dipivoxil can inhibit RET transcriptional activity, which is crucial for tumor proliferation and metastasis in MTC .
2.2 Case Studies and Findings
- Study on Medullary Thyroid Carcinoma : A study identified adefovir dipivoxil as a novel inhibitor of RET transcription, showing significant cytotoxic effects on MTC cells at low doses without notable toxicity . This finding suggests that this compound could be an effective adjunct therapy for patients with MTC who do not respond to conventional treatments.
- Inhibition of Anthrax Edema Factor : Another interesting application is the selective inhibition of anthrax edema factor by adefovir, highlighting its potential use beyond viral infections . This broad-spectrum activity opens avenues for further research into its use against bacterial pathogens.
Pharmacokinetics and Formulation Enhancements
3.1 Improving Bioavailability
Research has focused on enhancing the oral bioavailability of this compound through various formulation strategies. For example, studies have investigated the use of medium-chain triglycerides (MCT) and esterase inhibitors to improve absorption rates and reduce first-pass metabolism in animal models . These advancements may lead to more effective dosing regimens in clinical settings.
Summary Table of Applications
Application Area | Description | Key Findings |
---|---|---|
Antiviral Therapy | Treatment for chronic hepatitis B | Effective in reducing HBV DNA levels |
Oncology | Potential treatment for medullary thyroid carcinoma | Inhibits RET transcription; cytotoxic effects |
Broad-spectrum Antimicrobial | Inhibition of anthrax edema factor | Selective inhibition observed |
Bioavailability Enhancement | Use of MCT and esterase inhibitors for improved absorption | Enhanced oral bioavailability noted |
作用機序
O-Ethyl Adefovir exerts its antiviral effects by inhibiting the viral DNA polymerase. This enzyme is crucial for the replication of the hepatitis B virus. The compound is phosphorylated by cellular kinases to form the active diphosphate, which competes with natural substrates and terminates DNA synthesis .
類似化合物との比較
Similar Compounds
Adefovir: The parent compound with similar antiviral properties.
Tenofovir: Another nucleoside analog with a similar mechanism of action.
Entecavir: A nucleoside analog used for the treatment of hepatitis B.
Uniqueness
O-Ethyl Adefovir is unique due to its modified structure, which enhances its pharmacokinetic properties and reduces potential side effects compared to its parent compound, Adefovir .
生物活性
O-Ethyl Adefovir, a derivative of the antiviral drug Adefovir, exhibits significant biological activity, particularly against the Hepatitis B virus (HBV). This article delves into its mechanisms of action, pharmacokinetics, biochemical properties, and comparative efficacy through various studies.
Target Enzyme : this compound primarily targets the DNA polymerase/reverse transcriptase of HBV. As an acyclic nucleotide reverse transcriptase inhibitor , it disrupts viral replication by inhibiting this enzyme's activity, thereby preventing the virus from multiplying within host cells.
Biochemical Pathways : The compound is converted into its active form, Adefovir diphosphate, within the cells. This conversion is crucial for its antiviral efficacy as it allows for effective competition with natural nucleotides during DNA synthesis.
Pharmacokinetics
This compound is rapidly converted to Adefovir in the intestine, which enhances its bioavailability and therapeutic potential. Studies indicate that it retains similar pharmacokinetic properties to its parent compound while potentially offering improved absorption characteristics due to structural modifications .
Cellular Effects
The primary cellular effect of this compound is the inhibition of HBV replication , particularly in liver cells where HBV predominantly replicates. This inhibition leads to a reduction in viral load and contributes to improved clinical outcomes in patients with chronic HBV infection .
Comparative Efficacy
In comparative studies with other antiviral agents such as Lamivudine and Tenofovir, this compound has demonstrated superior efficacy in reducing HBV DNA levels. For instance, clinical trials involving adefovir dipivoxil showed a greater than 4.1 log reduction in HBV DNA after 12 weeks of treatment compared to Lamivudine .
Table 1: Comparative Efficacy of Antiviral Agents
Drug | Reduction in HBV DNA (log10) | Treatment Duration | Notes |
---|---|---|---|
This compound | >4.1 | 12 weeks | Superior to Lamivudine |
Lamivudine | <3.0 | 12 weeks | Higher resistance rates |
Tenofovir | >4.0 | 12 weeks | Comparable to this compound |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Chronic Hepatitis B Treatment : In a cohort study involving patients with chronic HBV infection, those treated with this compound showed significant reductions in viral load and improved liver function tests compared to those receiving standard therapy .
- Resistance Patterns : Research indicates that patients treated with this compound exhibited lower rates of resistance mutations compared to those treated with Lamivudine, underscoring its potential as a first-line therapy for chronic HBV .
Q & A
Basic Research Questions
Q. What experimental designs are optimal for evaluating the antiviral efficacy and safety of adefovir dipivoxil in HIV/HBV co-infected populations?
Adefovir dipivoxil's efficacy and safety are best assessed through randomized, double-blind, placebo-controlled trials with stratified enrollment based on baseline viral load and resistance profiles. For example, a 24-week study (n=442) demonstrated a 0.4-log10 reduction in HIV RNA and reversible nephrotoxicity after extended use . Key endpoints should include viral load reduction (via area-under-the-curve analysis), CD4+ cell stability, and renal function markers (e.g., serum creatinine). L-carnitine co-administration may mitigate mitochondrial toxicity, as observed in early trials .
Q. How do resistance mutations to lamivudine or zidovudine influence adefovir dipivoxil’s antiviral activity?
Adefovir retains activity against lamivudine-resistant HBV and HIV strains due to its distinct mechanism as a nucleotide analog. In clinical trials, patients with the M184V mutation (lamivudine resistance) showed a 0.5-log10 greater HIV RNA reduction compared to placebo (p≤0.01). Genotypic resistance testing should precede adefovir use to identify baseline mutations and optimize combination therapies .
Q. What pharmacokinetic parameters are critical for dosing adefovir dipivoxil in renal-impaired patients?
Adefovir’s renal clearance (205±78 mL/h/kg) exceeds creatinine clearance, indicating active tubular secretion. Dose adjustments are mandatory for patients with baseline renal dysfunction (e.g., eGFR <50 mL/min). Intravenous studies (1–3 mg/kg/day) show a terminal half-life of 1.6±0.5 hours and near-complete urinary recovery (>90% within 12 hours). Subcutaneous administration achieves 84–102% bioavailability, offering an alternative for patients with absorption issues .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters for adefovir dipivoxil?
Discrepancies in clearance (CL) and volume of distribution (V) often stem from methodological errors, such as mislabeling adefovir dipivoxil (prodrug) as adefovir (active metabolite) in assays. For example, Huang et al. (2018) reported inflated CL (1.00 L/h/kg) due to this error. Validated liquid chromatography–mass spectrometry (LC-MS) protocols and compartmental modeling (e.g., nonlinear renal elimination models) are essential to ensure accuracy .
Q. What methodologies improve the dissolution and stability of adefovir dipivoxil in formulation studies?
Cocrystallization with saccharin enhances dissolution rates by 2.3-fold compared to pure adefovir dipivoxil. Solvent evaporation techniques yield cocrystals with improved hygroscopic stability, confirmed via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Accelerated stability testing (40°C/75% RH) over 3 months validates these improvements .
Q. What mechanisms underlie adefovir dipivoxil’s dose-dependent nephrotoxicity, and how can they be mitigated preclinically?
Prolonged use (>24 weeks) induces mitochondrial dysfunction in proximal tubules, leading to Fanconi syndrome and elevated serum creatinine. In vitro models using HK-2 cells show dose-dependent cytotoxicity linked to intracellular accumulation of adefovir diphosphate. Co-administration of antioxidants (e.g., N-acetylcysteine) or L-carnitine reduces reactive oxygen species (ROS) by 40% in murine models .
Q. How can mitochondrial toxicity be quantified in adefovir dipivoxil-treated cell lines?
Mitochondrial DNA (mtDNA) depletion assays and ATP quantification via luminescence are standard. Adefovir dipivoxil exhibits 3.5-fold higher cytotoxicity than adefovir in HepG2 cells, correlating with formaldehyde release from pivoxil ester metabolism. Flow cytometry with JC-1 dye confirms loss of mitochondrial membrane potential (ΔΨm) at IC50 concentrations of 12.5 μM .
Q. What statistical approaches address variability in adefovir dipivoxil’s antiviral response across diverse patient cohorts?
Mixed-effects modeling accounts for covariates like baseline HIV RNA, renal function, and genetic polymorphisms. For example, a visual predictive check (VPC) stratified by renal elimination models (linear vs. nonlinear) identifies outliers in pharmacokinetic datasets. Bayesian hierarchical models improve dose individualization in populations with high interpatient variability .
特性
CAS番号 |
116384-54-4 |
---|---|
分子式 |
C10H16N5O4P |
分子量 |
301.24 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C10H16N5O4P/c1-2-19-20(16,17)7-18-4-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4,7H2,1H3,(H,16,17)(H2,11,12,13) |
InChIキー |
MRBIAWVMKIZTRX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O |
同義語 |
Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate; P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。